molecular formula C22H19NO4 B6082748 ETHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE

ETHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE

Cat. No.: B6082748
M. Wt: 361.4 g/mol
InChI Key: FLZFZUSURGOGRY-UHFFFAOYSA-N
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Description

ETHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a 2-phenoxybenzamido substituent at the para position of the benzene ring. This structural motif combines aromatic, amide, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between 2-phenoxybenzoyl chloride and ethyl 4-aminobenzoate, followed by purification via column chromatography .

Properties

IUPAC Name

ethyl 4-[(2-phenoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-2-26-22(25)16-12-14-17(15-13-16)23-21(24)19-10-6-7-11-20(19)27-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZFZUSURGOGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-phenoxybenzamido)benzoate typically involves a multi-step process. One common method is the esterification of 4-(2-phenoxybenzamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-phenoxybenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(2-phenoxybenzamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-phenoxybenzamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The phenoxybenzamido group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
ETHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE Benzamide + phenoxy 2-Phenoxybenzamido Moderate lipophilicity, untested -
SABA1 Sulfonamidobenzamide 2-Chloro-phenylcarbamoyl MIC 0.45–0.9 mM (E. coli)
Ethyl 4-(dimethylamino)benzoate Dimethylamino N/A DC: 68–72% in resins
Ethoxylated ethyl-4-aminobenzoate Ethoxylated amino 25 ethylene oxide units Water-soluble, cosmetic use
Table 2: Physicochemical Properties
Compound Name Solubility Molecular Weight (g/mol) Key Functional Groups
This compound Lipophilic ~381.4 Ester, amide, phenoxy
SABA1 Moderate polarity ~488.9 Sulfonamide, chloro
Ethoxylated ethyl-4-aminobenzoate Water-soluble 1266.6 Ethylene oxide chains

Research Findings and Mechanistic Insights

  • Antibacterial Activity : Sulfonamide derivatives (e.g., SABA1) outperform benzamide analogues due to enhanced target binding and resistance to efflux pumps .
  • Reactivity in Resins: Amino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate) exhibit superior polymerization efficiency, attributed to the electron-donating dimethylamino group accelerating radical formation .
  • Solubility Modulation: Ethoxylation drastically increases water solubility, enabling applications in aqueous formulations , whereas phenoxy groups enhance lipid bilayer penetration .

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